N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide
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Overview
Description
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its complex structure, which includes a chlorophenyl group, a morpholine ring, and a dimethylphenoxy acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the para position.
Introduction of the morpholine ring: The chlorophenyl intermediate is then reacted with morpholine under suitable conditions to form the morpholin-4-yl derivative.
Attachment of the dimethylphenoxy acetamide moiety: The final step involves the reaction of the morpholin-4-yl derivative with 3,4-dimethylphenoxy acetic acid or its derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and morpholine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-2-chloroacetamide: Similar structure with a bromine atom instead of chlorine.
N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide: Contains a quinazoline-sulfonyl moiety.
N-(2-methoxyphenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide: Features a piperidine ring.
Uniqueness
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H27ClN2O3 |
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Molecular Weight |
402.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C22H27ClN2O3/c1-16-3-8-20(13-17(16)2)28-15-22(26)24-14-21(25-9-11-27-12-10-25)18-4-6-19(23)7-5-18/h3-8,13,21H,9-12,14-15H2,1-2H3,(H,24,26) |
InChI Key |
BYPSNPZMNROBFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)Cl)N3CCOCC3)C |
Origin of Product |
United States |
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